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molecular formula C12H10N2O3 B8619167 2-Phenoxy-pyrimidine-5-carboxylic acid methyl ester

2-Phenoxy-pyrimidine-5-carboxylic acid methyl ester

Cat. No. B8619167
M. Wt: 230.22 g/mol
InChI Key: CZRDNWKYZROYBX-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

To a solution of 2-phenoxy-pyrimidine-5-carboxylic acid methyl ester (0.5 g, 2.17 mmol) in THF (10 mL) and water (5 mL) is added LiOH (105 mg, 4.35 mmol). The reaction is stirred at 0° C. for 1 h. The THF is evaporated and the aqueous reissue is washed with ether, acidified with 2 M aqueous HCl. The resulting precipitate is filtered and dried to afford 2-phenoxy-pyrimidine-5-carboxylic acid (0.34 g, 73%) as a solid. MS: 217 (M+H); 1H NMR (300 MHz, CDCl3): δ 7.20-7.35 (m, 3H), 7.47 (t, 2H) 9.16 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
105 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:9][CH:10]=1)=[O:4].[Li+].[OH-]>C1COCC1.O>[O:11]([C:8]1[N:7]=[CH:6][C:5]([C:3]([OH:4])=[O:2])=[CH:10][N:9]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(=O)C=1C=NC(=NC1)OC1=CC=CC=C1
Name
Quantity
105 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF is evaporated
WASH
Type
WASH
Details
the aqueous reissue is washed with ether
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=NC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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